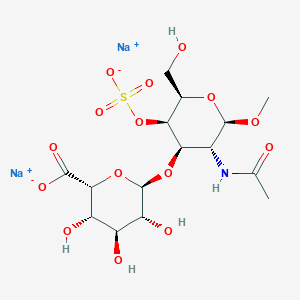
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside, also known as M-3S-GalNAc4S, is a complex carbohydrate molecule that plays a crucial role in many biological processes. This molecule is a member of the glycosaminoglycan family, which is a group of long, linear polysaccharides that are found in the extracellular matrix of connective tissues. M-3S-GalNAc4S is known for its unique chemical structure, which includes a sulfate group and an iduronic acid residue. This molecule has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is complex and involves its interactions with proteins and other molecules in the extracellular matrix. Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS has been shown to modulate various signaling pathways, including the Wnt and FGF signaling pathways. This molecule also plays a critical role in cell adhesion and migration, which are essential processes in tissue development and repair.
Biochemische Und Physiologische Effekte
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS has several biochemical and physiological effects. This molecule has been shown to regulate the activity of various enzymes, including heparanase and matrix metalloproteinases. Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS also modulates the activity of growth factors, including FGF and VEGF. This molecule has been shown to play a critical role in the regulation of inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS in lab experiments include its unique chemical structure, which allows researchers to study its interactions with proteins and other molecules in the extracellular matrix. This molecule is also relatively stable and can be synthesized in large quantities. However, the synthesis of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is a complex process that requires specialized equipment and expertise. This molecule is also relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS. Researchers are continuing to investigate the role of this molecule in various biological processes, including tissue development and repair, inflammation, and disease. There is also ongoing research into the synthesis of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS and its derivatives, which may have potential applications in drug development and other areas of biotechnology. Overall, the study of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is an exciting and rapidly evolving field that has the potential to yield significant insights into the structure and function of complex carbohydrates and their interactions with proteins.
Synthesemethoden
The synthesis of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is a complex process that involves several steps. The starting material for the synthesis is N-acetylgalactosamine, which is converted to 2-acetamido-2-deoxygalactose. This intermediate is then reacted with iduronic acid to form the iduronic acid derivative. The final step involves the addition of a sulfate group to the iduronic acid residue. The synthesis of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is a challenging process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS has been extensively studied for its potential applications in scientific research. This molecule has been shown to play a critical role in many biological processes, including cell adhesion, growth factor signaling, and inflammation. Researchers have also studied the role of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS in various diseases, including cancer, cardiovascular disease, and Alzheimer's disease. Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS has been used as a tool for studying the structure and function of glycosaminoglycans and their interactions with proteins.
Eigenschaften
CAS-Nummer |
109914-81-0 |
|---|---|
Produktname |
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside |
Molekularformel |
C15H23NNa2O15S |
Molekulargewicht |
535.4 g/mol |
IUPAC-Name |
disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H25NO15S.2Na/c1-4(18)16-6-11(10(31-32(24,25)26)5(3-17)28-14(6)27-2)29-15-9(21)7(19)8(20)12(30-15)13(22)23;;/h5-12,14-15,17,19-21H,3H2,1-2H3,(H,16,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t5-,6-,7+,8+,9-,10+,11-,12-,14-,15-;;/m1../s1 |
InChI-Schlüssel |
VFJHIBOVYWZXEM-HYGAWUOQSA-L |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)OS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O)O)O.[Na+].[Na+] |
SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+] |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+] |
Synonyme |
MAIS-Gal methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




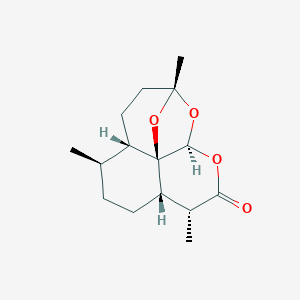


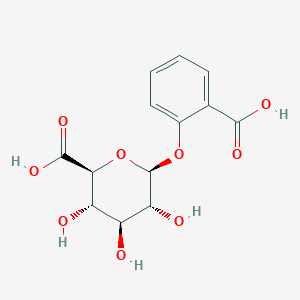
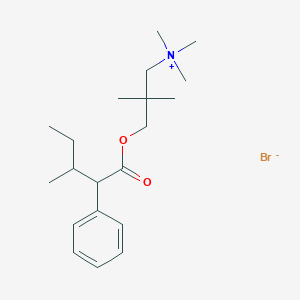

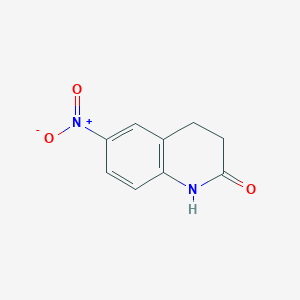




![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)
